2-(2-(4-(4-Fluorobenzyl)piperidin-1-YL)ethylthio)-6-aminophenol
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Overview
Description
2-(2-(4-(4-Fluorobenzyl)piperidin-1-yl)ethylthio)-6-aminophenol is a complex organic compound that features a piperidine ring substituted with a 4-fluorobenzyl group, an ethylthio linkage, and an aminophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(4-Fluorobenzyl)piperidin-1-yl)ethylthio)-6-aminophenol typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is first substituted with a 4-fluorobenzyl group through a nucleophilic substitution reaction. This intermediate is then reacted with an ethylthio group, followed by the introduction of the aminophenol moiety through a coupling reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters can also enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(4-Fluorobenzyl)piperidin-1-yl)ethylthio)-6-aminophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-(2-(4-(4-Fluorobenzyl)piperidin-1-yl)ethylthio)-6-aminophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(4-(4-Fluorobenzyl)piperidin-1-yl)ethylthio)-6-aminophenol involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition can reduce melanin production and is useful in treating hyperpigmentation disorders.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorobenzyl)piperazin-1-yl](3-chloro-2-nitro-phenyl)methanone
- 4-(4-Fluorobenzyl)piperazin-1-ylmethanone
- 4-(4-Fluorobenzyl)piperazin-1-ylmethanone
Uniqueness
2-(2-(4-(4-Fluorobenzyl)piperidin-1-yl)ethylthio)-6-aminophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a tyrosinase inhibitor with high specificity and potency sets it apart from other similar compounds .
Properties
CAS No. |
289499-50-9 |
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Molecular Formula |
C20H25FN2OS |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-amino-6-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethylsulfanyl]phenol |
InChI |
InChI=1S/C20H25FN2OS/c21-17-6-4-15(5-7-17)14-16-8-10-23(11-9-16)12-13-25-19-3-1-2-18(22)20(19)24/h1-7,16,24H,8-14,22H2 |
InChI Key |
QXNDOQWNUNTLPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)CCSC3=CC=CC(=C3O)N |
Origin of Product |
United States |
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